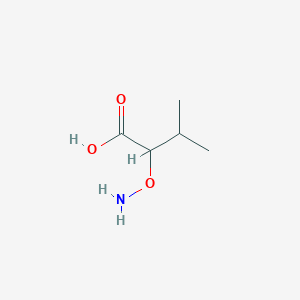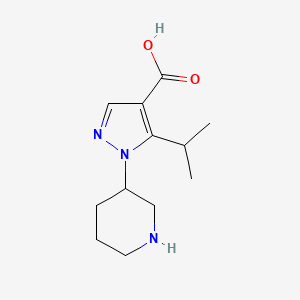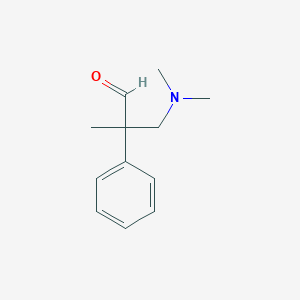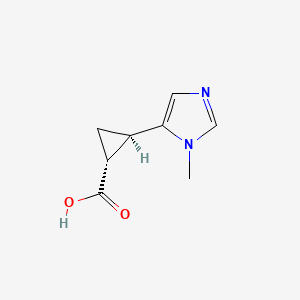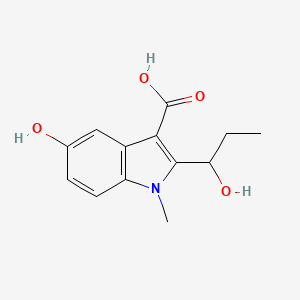![molecular formula C11H16FNO B13242197 1-{[(2-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13242197.png)
1-{[(2-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(2-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol is an organic compound with the molecular formula C11H16FNO and a molecular weight of 197.25 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to an amino alcohol structure, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol typically involves the reaction of 2-fluorobenzylamine with acetone in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C) to facilitate the reduction process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: 1-{[(2-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as OH-, NH2-, in polar solvents like water or dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
1-{[(2-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of 1-{[(2-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s ability to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of metabolic pathways .
Comparaison Avec Des Composés Similaires
2-Amino-2-methyl-1-propanol: Shares a similar amino alcohol structure but lacks the fluorophenyl group.
1-Amino-2-methylpropan-2-ol: Another amino alcohol with a different substitution pattern.
Uniqueness: 1-{[(2-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable molecule in various research and industrial applications .
Propriétés
Formule moléculaire |
C11H16FNO |
|---|---|
Poids moléculaire |
197.25 g/mol |
Nom IUPAC |
1-[(2-fluorophenyl)methylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H16FNO/c1-11(2,14)8-13-7-9-5-3-4-6-10(9)12/h3-6,13-14H,7-8H2,1-2H3 |
Clé InChI |
DEFDZVJAMVOAFQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CNCC1=CC=CC=C1F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


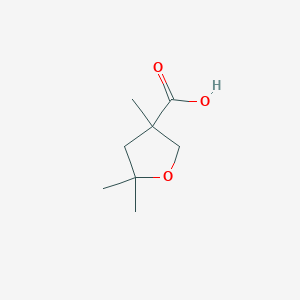

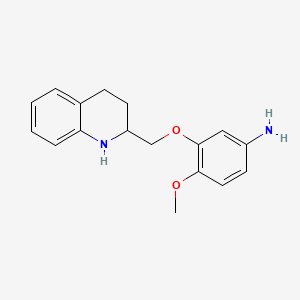
![6-Ethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13242136.png)
![6-Methyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13242148.png)
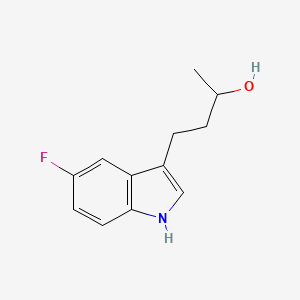
![N-[3-(Methylsulfanyl)propyl]-4-nitroaniline](/img/structure/B13242161.png)
